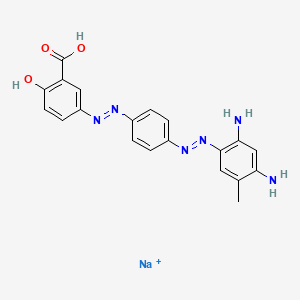
77-LH-28-1 Oxalate
Overview
Description
77-LH-28-1 Oxalate is a selective agonist of the muscarinic acetylcholine receptor subtype 1 (M1). It exhibits over 100-fold specificity for M1 over other muscarinic receptor subtypes . It is an allosteric agonist and can penetrate the brain by crossing the blood-brain barrier, making it a useful pharmacological tool with cognition-enhancing effects .
Molecular Structure Analysis
The IUPAC name of 77-LH-28-1 Oxalate is 1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one . The molecular formula is C23H34N2O5 .Physical And Chemical Properties Analysis
The molecular weight of 77-LH-28-1 Oxalate is 418.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. It also has a rotatable bond count of 8 .Scientific Research Applications
Geomycology and Biodeterioration :Oxalate plays a significant role in geomycological processes, including nutrient and element cycling, rock, mineral, and metal transformations, as well as mycogenic biomineral formation. These processes have potential applications in environmental biotechnology, such as metal and radionuclide leaching, biorecovery, detoxification, and bioremediation. However, oxalate can also contribute to biodeterioration of materials, impacting concrete and metal corrosion (Gadd et al., 2014).
Environmental Monitoring Using Raman Spectroscopy :Oxalates are valuable indicators in environmental monitoring, especially in the deterioration of art, biogeochemical cycles, and the presence of pigments and minerals in caves. Raman spectroscopy can effectively identify oxalates, which often occur as films on host rocks, thus providing insights into environmental changes (Frost, 2004).
Radioactive Material Handling :Oxalates of actinide elements are crucial in the nuclear industry for radioactive waste management and nuclear fuel treatment and recycling. They are used due to their low solubility in aqueous solutions and easy conversion to oxides (Abraham et al., 2014).
Soil Decontamination :Oxalate has been explored as an extractant for decontaminating metal-polluted soils. Its effectiveness depends on the specific metal retention within the soil and the solubility of the resultant metal oxalates (Elliott & Shastri, 1999).
Battery Technology :Lithium oxalate has been used as a capacity and cycle-life enhancer in lithium nickel manganese spinel/graphite and lithium nickel manganese spinel/SiG full cells in battery technology. It demonstrates the potential to improve the performance and longevity of batteries (Solchenbach et al., 2018).
Agricultural and Environmental Impact :Oxalates can influence the behavior of arsenic in soils and its accumulation in crops such as wheat. This has implications for agricultural practices and environmental health (Tao et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAYCPSQGJJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
77-LH-28-1 Oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



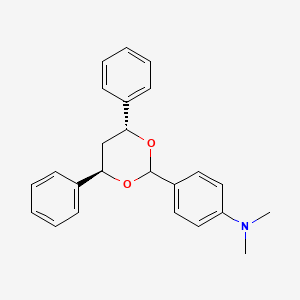
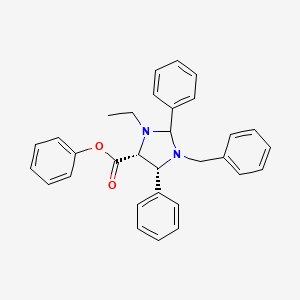

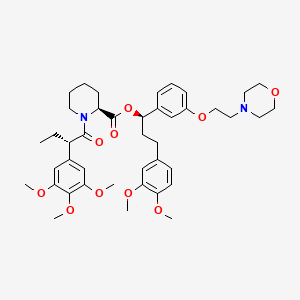
![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

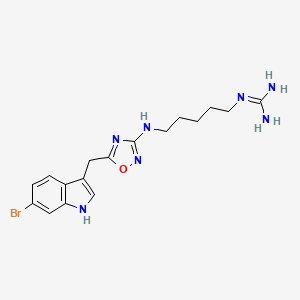
![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

